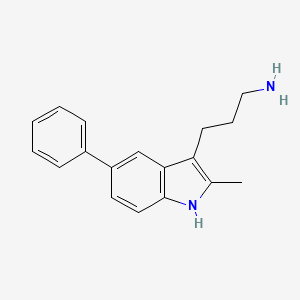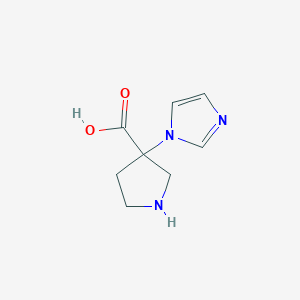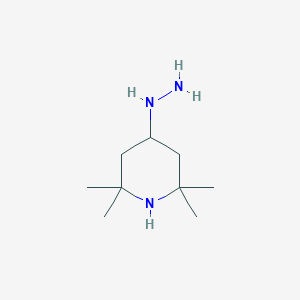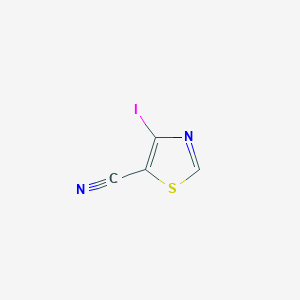![molecular formula C18H18O2 B12967806 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde CAS No. 1177215-29-0](/img/structure/B12967806.png)
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a biphenyl group substituted with a tert-butyl group and an oxoacetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde typically involves the reaction of 4-tert-butylbiphenyl with suitable reagents to introduce the oxoacetaldehyde group. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired diketone intermediate . The reaction conditions often include the use of solvents such as ethylene dichloride and catalysts like ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.
科学研究应用
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
作用机制
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
相似化合物的比较
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the oxoacetaldehyde group.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl group and tert-butyl substitution but differs in the presence of an oxadiazole ring.
tBuBrettPhos: A phosphine ligand with tert-butyl and biphenyl groups, used in catalysis.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl-substituted biphenyl and the oxoacetaldehyde group
属性
CAS 编号 |
1177215-29-0 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(20)12-19/h4-12H,1-3H3 |
InChI 键 |
MWHKCZDZOKEHIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


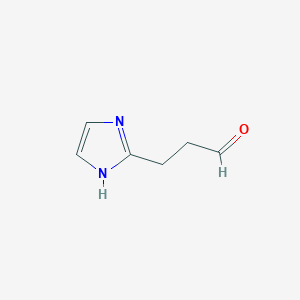
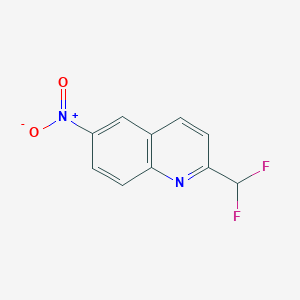

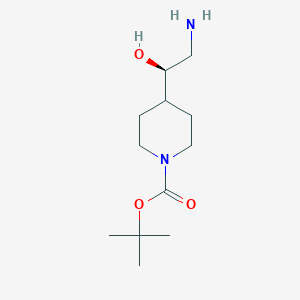
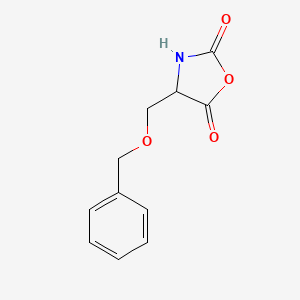
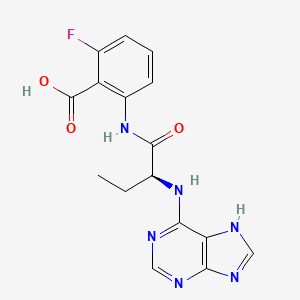
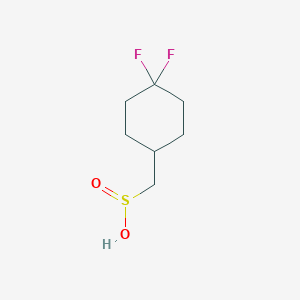
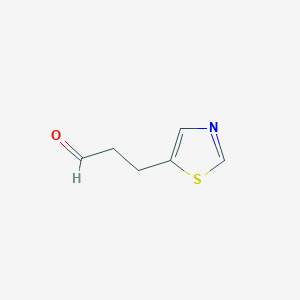
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
